molecular formula C9H6N2OS B2868689 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile CAS No. 1206997-24-1

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile

Cat. No.: B2868689
CAS No.: 1206997-24-1
M. Wt: 190.22
InChI Key: ZYFURVGISHFMFI-UHFFFAOYSA-N
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Description

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is a chemical compound with the molecular formula C9H6N2OS. It is a heterocyclic compound containing both a thiophene ring and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3+2) cycloaddition reaction . there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often emphasized in the development of industrial-scale synthetic routes. This includes the use of eco-friendly solvents and reagents, as well as the minimization of waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is unique due to its combination of the thiophene and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFURVGISHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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